Diisooctyl fumarate

Descripción general

Descripción

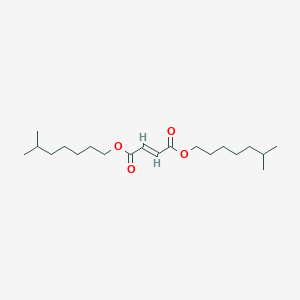

Diisooctyl fumarate is an organic compound with the molecular formula C20H36O4. It is an ester derived from fumaric acid and isooctyl alcohol. This compound is known for its applications as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is used in various industries, including plastics, adhesives, and coatings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diisooctyl fumarate is synthesized through the esterification of fumaric acid with isooctyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the alcohol, allowing the water formed during the reaction to be continuously removed. This helps drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

Diisooctyl fumarate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of fumaric acid and isooctyl alcohol.

Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Transesterification: Alcohols, acid or base catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Fumaric acid and isooctyl alcohol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Aplicaciones Científicas De Investigación

Diisooctyl fumarate has several scientific research applications, including:

Chemistry: Used as a plasticizer in the synthesis of polymers and resins to improve their flexibility and durability.

Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

Industry: Widely used in the production of flexible plastics, adhesives, and coatings.

Mecanismo De Acción

The mechanism of action of diisooctyl fumarate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces the intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and easier to process. The molecular targets and pathways involved in its action as a plasticizer are related to its ability to interact with and modify the physical properties of polymers.

Comparación Con Compuestos Similares

Diisooctyl fumarate can be compared with other plasticizers, such as:

Diethylhexyl phthalate: Another commonly used plasticizer with similar applications but different chemical structure and properties.

Dibutyl phthalate: A plasticizer with a shorter alkyl chain, resulting in different flexibility and durability characteristics.

Diisononyl phthalate: A plasticizer with a longer alkyl chain, providing different performance characteristics in various applications.

Uniqueness

This compound is unique due to its specific ester structure derived from fumaric acid and isooctyl alcohol, which imparts distinct properties compared to other plasticizers. Its ability to enhance the flexibility and workability of materials while maintaining durability makes it a valuable compound in various industrial applications.

Actividad Biológica

Diisooctyl fumarate (DOF) is a compound that has garnered attention due to its potential biological activities, particularly as an endocrine disruptor. This article delves into the biological effects of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

This compound is an ester derived from fumaric acid and is often used in industrial applications, including as a plasticizer. Its structural similarity to other known endocrine disruptors, such as phthalates, raises concerns about its biological impact on human health and the environment.

Endocrine Disruption

Recent studies have identified this compound and its isomers as potential endocrine-disrupting chemicals (EDCs). Notably, diethylhexyl fumarate (DEHF), a specific isomer of dioctyl fumarate, has been shown to exhibit antiestrogenic properties. In a study assessing various bottled water samples, DEHF demonstrated significant antiestrogenic activity with an IC50 value of in bioassays designed to evaluate estrogen receptor antagonism .

In addition to its antiestrogenic effects, other isomers of dioctyl fumarate have been implicated in antiandrogenic activity. For instance, diethylhexyl maleate (DOM) and DEHF exhibited varying degrees of antiandrogenicity, with IC50 values of 1.07\times 10^{-4M and 2.45\times 10^{-4M}, respectively .

Case Studies

- Bottled Water Analysis : A comprehensive study analyzed the presence of EDCs in bottled water products. The researchers identified this compound as one of the compounds contributing to the observed antiestrogenic and antiandrogenic activities in these products. This study highlighted the need for further investigation into lesser-known compounds like dioctyl fumarates that may pose health risks due to their hormonal activity .

- Comparative Toxicity Studies : Another research effort compared the biological activities of various compounds derived from marine organisms and found that dioctyl fumarate-like structures exhibited cytotoxic effects against cancer cell lines, suggesting potential anticancer properties . This aligns with findings that certain EDCs can influence cellular pathways involved in cancer progression.

Summary Table of Biological Activities

Implications for Human Health

The identification of this compound as a potential EDC raises significant concerns regarding its use in consumer products. The structural similarity to phthalates suggests that it may interfere with hormonal functions in humans, potentially leading to reproductive and developmental issues. Regulatory bodies are urged to consider these findings when assessing the safety of materials containing dioctyl fumarates.

Propiedades

IUPAC Name |

bis(6-methylheptyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGLLCHDIZAZFE-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCOC(=O)/C=C/C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-75-2, 1330-76-3 | |

| Record name | Diisooctyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisooctyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL MALEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5812 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.